An In-Depth Technical Guide to the Synthesis of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid: A Key Building Block for Drug Discovery
An In-Depth Technical Guide to the Synthesis of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid: A Key Building Block for Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the synthesis of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid, a valuable building block in medicinal chemistry and drug development. The document details a robust and efficient two-step synthetic pathway, encompassing a Williamson ether synthesis followed by a Miyaura borylation. Each step is meticulously described with in-depth mechanistic insights, detailed experimental protocols, and safety considerations. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a practical and scientifically grounded resource for the preparation of this important synthetic intermediate.
Introduction: The Significance of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid
[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid is a bifunctional organic compound that has garnered significant interest in the pharmaceutical industry. Its structure incorporates two key pharmacophoric elements: the piperidinylethoxy side chain and the phenylboronic acid moiety. The piperidine ring is a common structural motif in a vast array of FDA-approved drugs, contributing to improved pharmacokinetic properties such as solubility and bioavailability. The boronic acid group, on the other hand, is a versatile functional group that can participate in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[1] This unique combination of features makes [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid an invaluable precursor for the synthesis of complex molecules with potential therapeutic applications, including but not limited to kinase inhibitors and other targeted therapies.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a disconnection at the ether linkage and the carbon-boron bond. This leads to a convergent synthetic strategy, as illustrated in the workflow diagram below. The synthesis commences with readily available starting materials: 4-bromophenol and 1-(2-chloroethyl)piperidine. The key transformations are the formation of the ether linkage via a Williamson ether synthesis and the subsequent introduction of the boronic acid group through a palladium-catalyzed Miyaura borylation reaction.
Caption: A high-level overview of the two-step synthesis of the target compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of 1-(2-(4-Bromophenoxy)ethyl)piperidine
This initial step involves the formation of the ether linkage through a Williamson ether synthesis. 4-bromophenol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 1-(2-chloroethyl)piperidine in an S(_N)2 reaction.
Caption: The two-stage mechanism of the Williamson ether synthesis.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 4-Bromophenol | 173.01 | 10.0 g | 57.8 | 1.0 |
| 1-(2-Chloroethyl)piperidine hydrochloride | 184.10 | 11.6 g | 63.6 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 23.9 g | 173.4 | 3.0 |
| Acetone | - | 200 mL | - | - |
| Deionized Water | - | - | - | - |
| Ethyl Acetate | - | - | - | - |
| Brine | - | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - |
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To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromophenol (10.0 g, 57.8 mmol), 1-(2-chloroethyl)piperidine hydrochloride (11.6 g, 63.6 mmol), and potassium carbonate (23.9 g, 173.4 mmol).
-
Add 200 mL of acetone to the flask.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium chloride salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 1-(2-(4-bromophenoxy)ethyl)piperidine as a pale yellow oil.
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4-Bromophenol: Harmful if swallowed and causes skin irritation.[2][3][4][5][6] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
1-(2-Chloroethyl)piperidine hydrochloride: Acutely toxic and corrosive. Handle with extreme care, wearing appropriate PPE.
-
Potassium Carbonate: Causes serious eye irritation. Avoid inhalation of dust.
-
Acetone: Highly flammable liquid and vapor. Keep away from heat and open flames.
Step 2: Synthesis of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid
The second step is a Miyaura borylation, which converts the aryl bromide intermediate into the corresponding boronic acid pinacol ester. This reaction is catalyzed by a palladium complex and utilizes bis(pinacolato)diboron as the boron source. The resulting pinacol ester can be hydrolyzed in situ or in a separate step to yield the final boronic acid.
Caption: The catalytic cycle for the Miyaura borylation reaction.
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 1-(2-(4-Bromophenoxy)ethyl)piperidine | 270.18 | 10.0 g | 37.0 | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 11.3 g | 44.4 | 1.2 |
| Potassium Acetate (KOAc) | 98.14 | 10.9 g | 111.0 | 3.0 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | 731.70 | 0.81 g | 1.11 | 0.03 |
| 1,4-Dioxane (anhydrous) | - | 150 mL | - | - |
| Deionized Water | - | - | - | - |
| Hydrochloric Acid (1 M) | - | As needed | - | - |
| Diethyl Ether | - | - | - | - |
-
To a dry 500 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-(2-(4-bromophenoxy)ethyl)piperidine (10.0 g, 37.0 mmol), bis(pinacolato)diboron (11.3 g, 44.4 mmol), potassium acetate (10.9 g, 111.0 mmol), and PdCl₂(dppf) (0.81 g, 1.11 mmol).
-
Add 150 mL of anhydrous 1,4-dioxane to the flask via cannula or syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add 100 mL of deionized water to the reaction mixture to hydrolyze the pinacol ester. Stir vigorously for 1-2 hours.
-
Acidify the mixture to a pH of approximately 6-7 with 1 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether to remove non-polar impurities.
-
The product, [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid, may precipitate from the aqueous layer upon standing or can be isolated by adjusting the pH and performing further extractions.
-
The crude product can be purified by recrystallization or by forming the hydrochloride salt to improve stability and ease of handling.[7]
-
Bis(pinacolato)diboron: May cause skin, eye, and respiratory irritation.[1][7][8][9][10] Handle in a well-ventilated area and wear appropriate PPE.
-
Potassium Acetate: May cause mild irritation upon contact.[11][12][13][14][15]
-
PdCl₂(dppf): Palladium catalysts are toxic and should be handled with care in a fume hood.[16][17][18][19][20] Avoid inhalation and skin contact.
-
1,4-Dioxane: A flammable liquid and potential carcinogen. Use in a well-ventilated fume hood.
Characterization of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid
The identity and purity of the synthesized [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid should be confirmed using standard analytical techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the piperidine ring protons, and the protons of the ethoxy bridge. The aromatic protons on the phenyl ring will appear as two doublets in the aromatic region. The methylene protons of the ethoxy group will appear as two triplets, and the piperidine protons will be observed in the aliphatic region.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon framework.
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The expected molecular ion peak will correspond to the calculated molecular weight of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid (C₁₃H₂₀BNO₃, MW: 249.12 g/mol ).
-
Melting Point: A sharp melting point range for the purified solid will indicate its purity.
Conclusion
This technical guide has outlined a reliable and well-documented synthetic route for the preparation of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid. The described two-step process, involving a Williamson ether synthesis followed by a Miyaura borylation, provides a practical and scalable method for obtaining this valuable building block. By providing detailed experimental protocols, mechanistic insights, and safety considerations, this guide serves as a comprehensive resource for researchers and scientists engaged in drug discovery and development, facilitating the synthesis of novel and potentially life-saving therapeutics.
References
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Valudor Products. (n.d.). Safety Data Sheet - Potassium acetate. Retrieved from [Link]
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EDVOTEK. (n.d.). Potassium Acetate - Safety Data Sheet. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromophenol, 99%. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
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Fisher Scientific. (n.d.). Potassium acetate 116331 - Safety Data Sheet. Retrieved from [Link]
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Watson International. (2017, February 15). Safety Data Sheet - Pd(dppf)Cl2 · DCM. Retrieved from [Link]
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AmericanBio. (2015, January 16). POTASSIUM ACETATE. Retrieved from [Link]
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ChemBK. (2022, October 16). PDCL2(DPPF). Retrieved from [Link]
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Loba Chemie. (2018, December 24). DICHLORO[(1,1- BIS DIPHENYLPHOSPHINO FERROCENE)] PALLADIUM-(II) FOR SYNTHESIS MSDS. Retrieved from [Link]
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